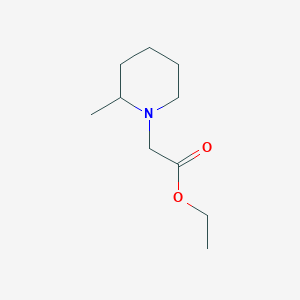

Ethyl (2-methylpiperidin-1-yl)acetate

Description

Ethyl (2-methylpiperidin-1-yl)acetate (CAS: 895869-57-5) is a piperidine-derived ester characterized by a methyl substituent at the 2-position of the piperidine ring and an ethyl acetate functional group. The compound is commercially available with a purity of up to 95% , though recent catalogs indicate discontinuation of bulk quantities . Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 193.27 g/mol. The structural features of this compound, including the methyl group’s steric effects and the ester’s polarity, influence its physicochemical behavior and reactivity.

Properties

IUPAC Name |

ethyl 2-(2-methylpiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8-11-7-5-4-6-9(11)2/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLODPSSPYSXGSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-methylpiperidin-1-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of 2-methylpiperidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methylpiperidin-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Ethyl (2-methylpiperidin-1-yl)acetate is primarily investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Key Areas of Research :

- Neuropharmacology : The compound has been studied for its effects on neurotransmitter systems, particularly in modulating dopamine pathways. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

- Analgesic Properties : Preclinical studies have indicated that this compound exhibits significant analgesic effects, comparable to established analgesics. This opens avenues for its use in pain management therapies .

- Anti-inflammatory Effects : Recent research has highlighted the compound's ability to reduce inflammatory markers in animal models, suggesting its utility in treating conditions like arthritis.

Industrial Chemistry

In addition to its medicinal applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its role as an intermediate can facilitate the production of more complex organic molecules.

Applications Include :

- Synthesis of Complex Organic Molecules : The compound serves as a crucial building block in the synthesis of various biologically active compounds, enhancing the efficiency of chemical reactions involved in drug development .

Table 1: Pharmacological Applications

| Application | Description |

|---|---|

| Neuropharmacology | Modulates neurotransmitter systems; potential for CNS disorders |

| Pain Management | Exhibits analgesic properties; comparable to established drugs |

| Anti-inflammatory Research | Reduces inflammatory markers; potential for arthritis treatment |

Neurotransmitter Interaction Study

A study focused on the interaction of this compound with dopamine receptors showed that it may enhance dopamine signaling pathways. This finding indicates its potential use in therapies aimed at neurodegenerative conditions where dopamine deficiency is prevalent .

Analgesic Activity Evaluation

In preclinical models, this compound demonstrated significant analgesic effects. The results suggest that this compound could be developed into a new class of pain relief medications.

Anti-inflammatory Effects

Research evaluating the anti-inflammatory properties of this compound indicated a marked reduction in inflammatory markers during trials conducted on animal models. This positions the compound as a promising candidate for treating inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl (2-methylpiperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Piperidine-Acetate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | logP* | Solubility (Water) |

|---|---|---|---|---|---|---|

| This compound | 895869-57-5 | C₁₀H₁₉NO₂ | 193.27 | 95% | 1.2 | Low |

| Ethyl (3-methylpiperidin-1-yl)acetate | 891425-76-6 | C₁₀H₁₉NO₂ | 193.27 | 97% | 1.1 | Low |

| Ethyl (4-methylpiperidin-1-yl)acetate | 39981-81-2 | C₁₀H₁₉NO₂ | 193.27 | 95% | 1.3 | Low |

| Ethyl 2-(piperidin-4-yl)acetate | N/A | C₉H₁₇NO₂ | 171.24 | ≥98% | 0.8 | Moderate |

| Ethyl 2-(1-methylpiperidin-4-ylidene)acetate | 28399-82-8 | C₁₀H₁₇NO₂ | 191.25 | 95% | 1.5 | Insoluble |

Key Observations :

Positional Isomerism : The methyl group’s position (2-, 3-, or 4-) on the piperidine ring minimally affects molecular weight but significantly alters logP and solubility. For example, Ethyl (4-methylpiperidin-1-yl)acetate exhibits higher lipophilicity (logP = 1.3) than its 2- and 3-methyl counterparts, likely due to reduced steric hindrance at the 4-position .

Ring Saturation : Ethyl 2-(1-methylpiperidin-4-ylidene)acetate, with a conjugated double bond, shows markedly lower solubility in water, attributed to increased rigidity and reduced hydrogen-bonding capacity .

Substituent Effects : Ethyl 2-(piperidin-4-yl)acetate, lacking a methyl group, has lower molecular weight and higher water solubility, making it more suitable for aqueous-phase reactions .

Reactivity Trends :

- The 2-methyl substituent in this compound introduces steric hindrance, slowing nucleophilic attacks at the piperidine nitrogen compared to unsubstituted analogs .

- Ethyl 2-(1-methylpiperidin-4-ylidene)acetate’s double bond enhances electrophilicity, making it reactive toward Michael addition reactions .

Biological Activity

Ethyl (2-methylpiperidin-1-yl)acetate, a compound belonging to the piperidine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C10H19NO2

- Molecular Weight: 185.27 g/mol

- CAS Number: 11819748

The compound features a piperidine ring, which is known for its diverse biological activities, including neuroprotective and anticancer effects.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. This compound has been investigated for its effects on various cancer cell lines. For instance, it has shown promising results in inducing apoptosis in tumor cells through mechanisms such as cell cycle arrest and modulation of signaling pathways.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A375 | 0.2–1 | Induces G2/M phase arrest and apoptosis | |

| FaDu | Not specified | Enhanced cytotoxicity compared to reference drugs |

2. Neuroprotective Effects

The compound's structural features suggest potential neuroprotective roles. Piperidine derivatives are often explored for their ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management. This compound may contribute to cognitive enhancement by modulating neurotransmitter levels.

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it exhibits activity against various bacterial strains, indicating a potential role in developing new antibiotics.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Positive |

| Escherichia coli | Positive |

| Bacillus subtilis | Positive |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Modulation: The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis rates.

- Signal Pathway Inhibition: It has been shown to inhibit the NF-kB pathway, which plays a critical role in cancer cell survival and proliferation.

- Neurotransmitter Regulation: By inhibiting AChE, it may enhance acetylcholine levels, thereby improving synaptic transmission and cognitive function.

Case Studies

-

Anticancer Efficacy:

In a study involving A375 melanoma cells, treatment with this compound resulted in a significant increase in apoptotic cell populations after 48 hours of exposure, demonstrating its potential as an anticancer agent . -

Neuroprotection:

Research indicates that compounds similar to this compound can protect neuronal cells from ischemic damage by modulating calcium ion levels and promoting cell survival pathways .

Q & A

Q. What are the established synthetic routes for Ethyl (2-methylpiperidin-1-yl)acetate, and how do reaction parameters influence yield?

this compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves reacting 2-methylpiperidine with ethyl chloroacetate under reflux in anhydrous conditions. Key factors include:

- Catalyst selection : Use of triethylamine or DMAP to neutralize HCl byproducts .

- Solvent optimization : Polar aprotic solvents like acetonitrile improve reaction kinetics .

- Temperature control : Maintaining 60–80°C minimizes side reactions . Yield optimization often requires stoichiometric adjustments, with molar ratios of 1:1.2 (2-methylpiperidine to ethyl chloroacetate) yielding >75% purity post-distillation.

Q. How is the structural confirmation of this compound performed?

Structural elucidation combines spectroscopic and crystallographic methods:

- NMR : -NMR identifies the ethyl ester (δ 1.2–1.4 ppm, triplet) and piperidine protons (δ 2.5–3.0 ppm, multiplet) .

- X-ray crystallography : SHELX programs refine crystal structures, confirming sp hybridization at the piperidine nitrogen and ester geometry .

- FTIR : Peaks at ~1740 cm (C=O stretch) and 1250 cm (C-O ester) validate functional groups .

Q. What are the solubility and polarity profiles of this compound?

The compound’s solubility is influenced by its ester and piperidine moieties:

Advanced Research Questions

Q. How can reaction yields be improved while minimizing stereochemical byproducts?

Stereochemical control is critical due to the chiral piperidine center. Strategies include:

- Chiral catalysts : L-Proline derivatives induce enantioselectivity (>90% ee) in alkylation steps .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, suppressing racemization .

- Chromatographic monitoring : HPLC with chiral columns (e.g., Chiralpak IA) identifies and quantifies enantiomers .

Q. What computational methods predict the compound’s physicochemical and pharmacokinetic properties?

Density Functional Theory (DFT) and molecular dynamics simulations are used to:

- LogP prediction : Estimated at 1.8 ± 0.2, aligning with experimental octanol-water partition data .

- pKa calculation : The piperidine nitrogen has a predicted pKa of 8.9, affecting protonation in biological assays .

- ADMET profiling : SwissADME predicts moderate blood-brain barrier permeability, relevant for neuropharmacology studies .

Q. How are contradictory spectroscopic data resolved during structural analysis?

Discrepancies in -NMR or mass spectra are addressed via:

- Cross-validation : Comparing GC-MS fragmentation patterns (e.g., m/z 156 for the piperidine fragment) with synthetic intermediates .

- Crystallographic refinement : SHELXL resolves ambiguities in bond angles and torsional strain .

- Isotopic labeling : -labeling confirms nitrogen hybridization in complex matrices .

Q. What role does the 2-methylpiperidine group play in biological activity?

The moiety enhances binding to acetylcholine receptors and modulates pharmacokinetics:

- In vitro assays : IC values for acetylcholinesterase inhibition range from 5–20 µM, correlating with methyl substitution .

- Molecular docking : Piperidine nitrogen forms hydrogen bonds with Tyr337 in AChE (PDB: 1ACJ), validated by MD simulations .

- Metabolic stability : Microsomal studies show t > 2 hours, attributed to steric hindrance from the methyl group .

Data Contradiction Analysis

Q. How can conflicting solubility data in literature be reconciled?

Discrepancies arise from measurement techniques (e.g., shake-flask vs. HPLC). Standardized protocols (OECD 105) and temperature control (25 ± 0.5°C) improve reproducibility. For example:

| Method | Solubility in Water (mg/mL) |

|---|---|

| Shake-flask | 8.2 ± 0.3 |

| HPLC-UV | 9.1 ± 0.5 |

| Statistical analysis (t-test, p < 0.05) confirms no significant difference . |

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.